molecular formula C8H8FN B12932728 2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine

2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine

Cat. No.: B12932728
M. Wt: 137.15 g/mol
InChI Key: WJNMFJRJWHEKGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves the fluorination of a bicyclic precursor. One common method involves the reaction of a bicyclo[4.2.0]octa-1,3,5-triene derivative with a fluorinating agent under controlled conditions . The reaction conditions often include the use of inert atmospheres and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes and ensuring consistent quality and yield through process control and monitoring.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives .

Mechanism of Action

The mechanism of action of 2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

2-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine

InChI

InChI=1S/C8H8FN/c9-7-3-1-2-5-6(7)4-8(5)10/h1-3,8H,4,10H2

InChI Key

WJNMFJRJWHEKGI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C1C(=CC=C2)F)N

Origin of Product

United States

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